molecular formula C17H15NO3 B14648468 1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene CAS No. 51079-92-6

1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene

Cat. No.: B14648468
CAS No.: 51079-92-6
M. Wt: 281.30 g/mol
InChI Key: FKRMOZCOCAOFKE-UHFFFAOYSA-N
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Description

1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a methoxy group (-OCH3) and a nitrophenyl group attached to a butadiene chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene typically involves the coupling of a methoxy-substituted benzene derivative with a nitrophenyl-substituted butadiene precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where the methoxybenzene derivative is reacted with a halogenated nitrophenyl butadiene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The methoxy group may also influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene is unique due to the presence of both a methoxy group and a nitrophenyl-substituted butadiene chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

51079-92-6

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)buta-1,3-dienyl]-4-nitrobenzene

InChI

InChI=1S/C17H15NO3/c1-21-17-12-8-15(9-13-17)5-3-2-4-14-6-10-16(11-7-14)18(19)20/h2-13H,1H3

InChI Key

FKRMOZCOCAOFKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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